molecular formula C24H22N4O3 B11671391 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11671391
M. Wt: 414.5 g/mol
InChI Key: VEVNOXOWJPSDQJ-MFKUBSTISA-N
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Description

N'-[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a 2-hydroxynaphthyl hydrazone moiety and a 4-propoxyphenyl substituent at the pyrazole C3 position. The (E)-configuration of the imine bond is critical for its structural stability and bioactivity . This compound is synthesized via condensation of 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide with 2-hydroxy-1-naphthaldehyde, a reaction typically monitored by spectroscopic techniques (IR, NMR) and confirmed via X-ray crystallography .

Properties

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H22N4O3/c1-2-13-31-18-10-7-17(8-11-18)21-14-22(27-26-21)24(30)28-25-15-20-19-6-4-3-5-16(19)9-12-23(20)29/h3-12,14-15,29H,2,13H2,1H3,(H,26,27)(H,28,30)/b25-15+

InChI Key

VEVNOXOWJPSDQJ-MFKUBSTISA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Substrate : 4-propoxyacetophenone is converted to 3-(4-propoxyphenyl)prop-2-yn-1-one via Claisen-Schmidt condensation.

  • Catalyst : CuI (10 mol%) and FeCl₃ (5 mol%) in DMF at 80°C for 24 hours.

  • Hydrazine Source : Hydrazine hydrate (2 equiv) facilitates cyclization to yield 3-(4-propoxyphenyl)-1H-pyrazole-5-carboxylic acid with 78–85% yield.

Key Data:

ParameterValue
SolventDMF
Temperature80°C
Time24 hours
Yield78–85%

Conversion to Pyrazole-5-Carbohydrazide

The carboxylic acid is functionalized to carbohydrazide using thionyl chloride-mediated activation followed by hydrazine quenching.

Procedure

  • Acid Chloride Formation : React 3-(4-propoxyphenyl)-1H-pyrazole-5-carboxylic acid (1 equiv) with thionyl chloride (3 equiv) under reflux (70°C, 4 hours).

  • Hydrazide Synthesis : Add hydrazine hydrate (2 equiv) dropwise to the acid chloride in anhydrous THF at 0°C, stirring for 12 hours.

Key Data:

StepConditionsYield
Acid ChlorideSOCl₂, 70°C, 4h92%
HydrazideTHF, 0°C → RT, 12h88%

Schiff Base Condensation with 2-Hydroxy-1-Naphthaldehyde

The final step involves acid-catalyzed condensation of the carbohydrazide with 2-hydroxy-1-naphthaldehyde to form the target Schiff base.

Optimization

  • Solvent : Ethanol (anhydrous) with 2 drops of glacial acetic acid.

  • Molar Ratio : 1:1 (carbohydrazide : aldehyde).

  • Reflux : 12 hours at 80°C, yielding 74–82%.

Key Data:

ParameterValue
SolventEthanol
CatalystCH₃COOH (2 drops)
Temperature80°C
Time12 hours
Yield74–82%

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.31 (s, 1H, NH), 11.02 (s, 1H, OH), 8.72 (s, 1H, CH=N), 7.85–6.90 (m, 11H, aromatic).

  • IR (KBr) : ν 3245 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N).

Crystallography

Single-crystal X-ray diffraction confirms the E-configuration of the imine bond and planar pyrazole-naphthyl conjugation.

Regioselectivity and Yield Considerations

  • Pyrazole Formation : Cu/Fe catalysis ensures >95% regioselectivity for the 1,3,5-trisubstituted pyrazole.

  • Schiff Base Stability : Ethanol minimizes aldehyde oxidation, while acetic acid accelerates imine formation.

Comparative Analysis of Methods

MethodAdvantageLimitation
Cu/Fe CatalysisHigh regioselectivityRequires inert atmosphere
Thionyl ChlorideHigh conversion efficiencyCorrosive reagent
Ethanol RefluxMild conditionsLong reaction time

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthalene or pyrazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Activity
Research indicates that derivatives of pyrazole compounds exhibit strong antioxidant properties. N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has been studied for its potential to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing various diseases, including cancer and neurodegenerative disorders .

1.2 Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and asthma .

1.3 Antimicrobial Activity
this compound has been evaluated for its antibacterial and antifungal properties. Studies reveal effective inhibition against various strains of bacteria and fungi, indicating its potential as a therapeutic agent in infectious diseases .

Biochemical Applications

2.1 Enzyme Inhibition
This compound acts as an inhibitor of certain enzymes involved in metabolic processes. Its interaction with enzymes like lipoxygenase suggests applications in managing conditions related to lipid metabolism and inflammation .

2.2 Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins. These studies provide insights into the compound's mechanism of action and help in the design of more potent derivatives .

Material Science Applications

3.1 Development of New Materials
The unique structural properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic devices. Its stability and electronic properties enhance the performance of materials used in electronic applications .

Case Studies and Research Findings

StudyFindingsImplications
Antioxidant Activity Study Demonstrated significant free radical scavenging activityPotential use in formulations aimed at reducing oxidative stress
Anti-inflammatory Research Inhibited pro-inflammatory cytokines effectivelyPossible therapeutic application in chronic inflammatory conditions
Antimicrobial Evaluation Showed effectiveness against multiple bacterial strainsCould be developed into a new class of antimicrobial agents
Molecular Docking Analysis Identified key interactions with target enzymesAids in rational drug design for enhanced efficacy

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its ability to form metal complexes enhances its potential as a catalyst in chemical reactions .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyrazole-carbohydrazide derivatives exhibit diverse bioactivities depending on substituents. Key structural analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity
Target Compound 2-Hydroxynaphthyl, 4-propoxyphenyl 455.50 Enhanced lipophilicity (propoxy group) and π-π stacking (naphthyl) Antifungal (hypothesized)
N′-[(1E)-1-(4-Methoxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide 4-Methoxyphenyl, 2-naphthyl 384.44 Lower lipophilicity (methoxy vs. propoxy) Anticancer (A549 cell apoptosis)
N′-{(E)-[4-(Dimethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide 4-Dimethylaminophenyl, 4-methylphenyl 349.40 Electron-donating dimethylamino group Improved solubility; potential CNS activity
3-(4-Ethoxy-3-methoxyphenyl)-N′-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide 4-Ethoxy-3-methoxyphenyl, 2-hydroxynaphthyl 485.53 Steric hindrance from ethoxy/methoxy Antifungal (MIC: 15.6 μg/mL for C. albicans)

Key Observations :

  • Hydrogen Bonding : The 2-hydroxynaphthyl group facilitates hydrogen bonding with biological targets, similar to the 4-hydroxybenzylidene moiety in antifungal derivatives .
  • Electron Effects: Electron-donating groups (e.g., dimethylamino) improve solubility but may reduce antifungal efficacy compared to electron-withdrawing substituents .
Computational and Spectroscopic Studies
  • DFT Analysis: The (E)-configuration of the hydrazone bond is stabilized by conjugation, as shown in analogs like (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide .
  • Molecular Docking : Pyrazole-carbohydrazides with naphthyl groups exhibit strong binding to fungal CYP51 and human topoisomerase II, correlating with experimental MIC values .

Q & A

Q. Key factors :

  • Temperature : Higher temperatures (60–80°C) accelerate imine formation but risk side reactions .
  • Solvent polarity : Ethanol or methanol balances solubility and reaction kinetics .
  • Catalysts : Acidic catalysts (e.g., glacial acetic acid) improve hydrazone yield by stabilizing intermediates .

[Basic] Which techniques confirm the structure and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., hydrazone proton at δ 8.2–8.5 ppm, naphthyl aromatic signals) .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 454.2) .
  • HPLC : Quantifies purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

[Advanced] How do X-ray crystallography and SHELX resolve stereochemical ambiguities?

  • Single-crystal X-ray diffraction : Grows crystals via slow evaporation (e.g., DMSO/ethyl acetate). Data collection at 100 K resolves the (E)-configuration of the hydrazone linkage and dihedral angles between aromatic rings .
  • SHELX refinement : SHELXL refines thermal parameters and hydrogen bonding (e.g., O–H···N interactions between hydroxyl and hydrazone groups). Anisotropic displacement parameters validate molecular geometry .
  • ORTEP visualization : Generates 3D representations to analyze steric hindrance from the propoxyphenyl group .

[Advanced] How are structure-activity relationships (SAR) analyzed for bioactivity optimization?

  • Bioisosteric replacement : Compare analogs (e.g., replacing propoxyphenyl with methoxyphenyl) to assess antimicrobial IC₅₀ shifts .
  • Electron-withdrawing/donating groups : Nitro substituents enhance anti-inflammatory activity (COX-2 inhibition) by increasing electrophilicity .
  • Steric maps : Molecular volume calculations (e.g., using Spartan) show bulky substituents (e.g., naphthyl) improve binding to hydrophobic enzyme pockets .

[Advanced] What computational strategies predict biological target interactions?

  • Molecular docking (AutoDock/Vina) : Dock the compound into protein targets (e.g., COX-2 PDB: 5KIR). Scoring functions (ΔG < −8 kcal/mol) suggest strong binding via π-π stacking with naphthyl and hydrogen bonds with hydrazide .
  • DFT calculations (Gaussian 09) : HOMO-LUMO gaps (~4.2 eV) predict charge transfer interactions. Fukui indices identify nucleophilic sites (hydrazone nitrogen) for electrophilic attack .
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; RMSD < 2 Å confirms stable binding .

[Advanced] How to address contradictions in reported bioactivity data?

  • Assay variability : Standardize protocols (e.g., MIC assays using S. aureus ATCC 25923) to minimize discrepancies in antimicrobial data .
  • Structural analogs : Compare logP values (e.g., propoxyphenyl logP = 3.1 vs. ethoxyphenyl logP = 2.8) to explain solubility-driven activity differences .
  • Meta-analysis : Use ANOVA to reconcile divergent IC₅₀ values (e.g., anti-cancer activity in MCF-7 vs. HepG2 cells) .

[Advanced] How do substituent variations impact electronic/steric properties?

  • Electron effects : Propoxyphenyl’s alkoxy group (+I effect) increases electron density on the pyrazole ring, enhancing nucleophilic reactivity (vs. chlorophenyl’s −I effect) .
  • Steric maps : The naphthyl group’s van der Waals volume (135 ų) creates steric clashes in tight enzyme pockets, reducing binding affinity compared to smaller phenyl analogs .
  • Solubility : Propoxy’s longer chain improves logP (2.5 vs. methoxy’s 1.8) but reduces aqueous solubility, requiring formulation adjustments for in vivo studies .

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